Lp-PLA2-IN-4
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Overview
Description
Lp-PLA2-IN-4 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the development of atherosclerosis and other cardiovascular diseases. Lp-PLA2 is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory and pro-atherogenic mediators .
Preparation Methods
The synthesis of Lp-PLA2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Lp-PLA2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Scientific Research Applications
Lp-PLA2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of Lp-PLA2 in lipid metabolism and its impact on atherosclerosis.
Biology: Helps in understanding the molecular mechanisms underlying inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2
Mechanism of Action
Lp-PLA2-IN-4 exerts its effects by inhibiting the activity of Lp-PLA2, thereby reducing the production of pro-inflammatory and pro-atherogenic mediators. The inhibition of Lp-PLA2 prevents the hydrolysis of oxidized phospholipids in LDL particles, which in turn reduces the formation of atherosclerotic plaques. The molecular targets and pathways involved include the modulation of lipid metabolism, inflammation, and oxidative stress .
Comparison with Similar Compounds
Lp-PLA2-IN-4 is unique compared to other similar compounds due to its specific inhibition of Lp-PLA2. Similar compounds include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its potential to reduce atherosclerosis and cardiovascular events.
Rilapladib: A selective Lp-PLA2 inhibitor investigated for its effects on atherosclerosis and cardiovascular disorders.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles.
Properties
Molecular Formula |
C23H18F5N3O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(9R)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m1/s1 |
InChI Key |
WQTLAEMFJNYZHB-MRXNPFEDSA-N |
Isomeric SMILES |
C1CO[C@@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Canonical SMILES |
C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Origin of Product |
United States |
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